REACTION_CXSMILES
|
[Cl-].[NH4+:2].[Al](C)(C)C.[Cl:7][C:8]1[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][N:9]=1.CO>C1(C)C=CC=CC=1>[Cl:7][C:8]1[CH:13]=[C:12]([C:14](=[NH:2])[NH2:15])[CH:11]=[CH:10][N:9]=1 |f:0.1|
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Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
13.86 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at rt until no more evolution of gas
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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STIRRING
|
Details
|
The mixture was stirred at 90° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
It was then cooled down to 0° C.
|
Type
|
STIRRING
|
Details
|
with subsequent stirring for 1 h at rt
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the solid was washed with methanol for several times
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness under vacuum
|
Type
|
WASH
|
Details
|
The residue was washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(N)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |